molecular formula C30H31NO4 B3622572 9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

Cat. No.: B3622572
M. Wt: 469.6 g/mol
InChI Key: GHPQKXZPMXJMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzodioxole moiety, followed by the introduction of the acridine and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4/c1-29(2)13-20-26(22(32)15-29)25(19-11-8-12-24-28(19)35-17-34-24)27-21(14-30(3,4)16-23(27)33)31(20)18-9-6-5-7-10-18/h5-12,25H,13-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPQKXZPMXJMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=C6C(=CC=C5)OCO6)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
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9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Reactant of Route 3
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9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Reactant of Route 4
Reactant of Route 4
9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Reactant of Route 5
9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Reactant of Route 6
9-(1,3-benzodioxol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

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